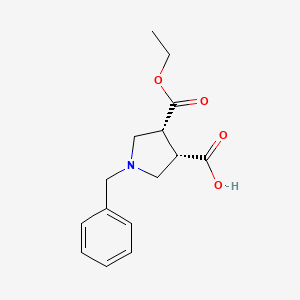
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate or ethyl bromoacetate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and higher yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as benzyl halides, ethyl chloroformate, and carbon dioxide are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield products such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduction can yield alcohols or aldehydes.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzyl group and ethoxycarbonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid
- (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl and ethoxycarbonyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. The compound’s chiral centers and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
OBPNUEHVTDHIPJ-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















